molecular formula C5H5N5O B12815317 4-Cyanamido-1H-imidazole-5-carboxamide

4-Cyanamido-1H-imidazole-5-carboxamide

Cat. No.: B12815317
M. Wt: 151.13 g/mol
InChI Key: JMANBFXSKULPOG-UHFFFAOYSA-N
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Description

4-Cyanamido-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring with a cyano group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanamido-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions, which allow for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Cyanamido-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace the cyano or carboxamide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

4-Cyanamido-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanamido-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carboxamide: This compound is structurally similar but lacks the cyano group.

    4-Methyl-5-imidazolecarboxaldehyde: This compound has a methyl group instead of a cyano group.

Uniqueness

4-Cyanamido-1H-imidazole-5-carboxamide is unique due to the presence of both a cyano group and a carboxamide group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

4-(cyanoamino)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H5N5O/c6-1-8-5-3(4(7)11)9-2-10-5/h2,8H,(H2,7,11)(H,9,10)

InChI Key

JMANBFXSKULPOG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)N)NC#N

Origin of Product

United States

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